N-benzyltetrahydrothiophen-3-amine 1,1-dioxide

Medicinal Chemistry Property Prediction Drug Design

Fragment-based screening libraries often lack sulfur-containing saturated heterocycles with tunable lipophilicity. This sulfolane building block addresses that gap with a distinct N-benzyl substitution pattern (logP 0.9, TPSA 54.6 Ų), enabling targeted exploration of hydrophobic protein pockets. • Primary amine handle supports reductive amination, acylation, or sulfonylation for functional probe & affinity tag conjugation. • N-Benzyl group serves as an orthogonal protecting group, cleavable under hydrogenolysis to yield 3-aminosulfolane. • MW 225.31 places it within lead-like chemical space, suitable for screening library expansion.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 321580-44-3
Cat. No. B1272800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyltetrahydrothiophen-3-amine 1,1-dioxide
CAS321580-44-3
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NCC2=CC=CC=C2
InChIInChI=1S/C11H15NO2S/c13-15(14)7-6-11(9-15)12-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
InChIKeyNIAUYOOLQHAXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyltetrahydrothiophen-3-amine 1,1-dioxide: Procurement Guide


N-Benzyltetrahydrothiophen-3-amine 1,1-dioxide (CAS 321580-44-3) is an organic compound belonging to the class of tetrahydrothiophene sulfones (sulfolanes). Its molecular formula is C11H15NO2S, with a molecular weight of 225.31 g/mol [1]. The structure features a saturated tetrahydrothiophene ring bearing a benzylamine substituent at the 3-position and a sulfone group (1,1-dioxide), which imparts distinct physicochemical properties including a computed XLogP3-AA of 0.9 and a topological polar surface area (TPSA) of 54.6 Ų [1]. This compound is primarily available as a research chemical or a synthetic intermediate .

Synthetic intermediate with primary amine for derivatization
Benzyl fragment for hydrophobic contact profiling in SAR studies
Sulfone core building block for saturated heterocycle libraries

Why This Sulfone Amine Cannot Be Substituted


Substituting N-benzyltetrahydrothiophen-3-amine 1,1-dioxide with other tetrahydrothiophene 1,1-dioxide amines is not straightforward due to the profound impact of the N-benzyl group on key molecular properties. While the sulfone core provides a common polar anchor, the N-substituent dictates the compound's lipophilicity and, consequently, its behavior in partitioning, membrane permeability, and molecular recognition events. For instance, the target compound's benzyl group contributes to a distinct logP and polar surface area profile compared to simpler N-alkyl analogs, which can alter its utility as a fragment in structure-activity relationship (SAR) studies or as a building block in medicinal chemistry [1]. Direct substitution without a detailed understanding of these physicochemical differences can lead to unpredictable outcomes in chemical reactions or biological assays.

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N-substituent lipophilicity shift: The N-benzyl group creates a markedly different logP profile compared to N-alkyl analogs, which may alter partitioning and permeability behavior.

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Physicochemical mismatch: Differences in molecular weight, TPSA, and rotatable bonds can shift compound recognition and SAR; direct replacement may not reproduce fragment properties.

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Limited comparator characterization: Most simpler analogs lack equivalent profiling data; substitution requires experimental validation before assuming fit.

Differentiation from Structural Analogs


Lipophilicity Modulation vs. N-Methyl Analog

The N-benzyl substituent in the target compound significantly increases lipophilicity compared to the N-methyl analog. This difference is critical for modulating membrane permeability and target binding in biological systems. The target compound, N-benzyltetrahydrothiophen-3-amine 1,1-dioxide, has a predicted logP value of 0.9 (XLogP3-AA) [1]. In contrast, its N-methyl analog, N-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, has a reported logP value of -1.61 . The difference of approximately 2.5 log units represents a substantial increase in lipophilicity, which can be a decisive factor in selecting a fragment for lead optimization campaigns .

Lipophilicity vs. N-methyl analog
Reported
Δ logP ≈ 2.5 (target 0.9; comparator −1.61)
Reported lipophilicity difference may shift membrane partitioning and permeability profiles
In silico predictions; experimental logP and cellular uptake data to verify
Medicinal Chemistry Property Prediction Drug Design

Molecular Complexity and Property Space

The target compound occupies a distinct region of chemical property space compared to its unsubstituted or N-methyl analogs, which is valuable for diversifying screening libraries. The presence of the benzyl group increases molecular weight, the number of rotatable bonds, and topological polar surface area (TPSA), all of which influence drug-likeness parameters [1]. The target compound has a TPSA of 54.6 Ų and 3 rotatable bonds [1], whereas the N-methyl analog (N-methyltetrahydro-3-thiophenamine 1,1-dioxide) has a lower molecular weight and fewer rotatable bonds .

Physicochemical property space
Class-level
MW 225 g/mol · TPSA 54.6 Ų · Rot. bonds 3
Occupies distinct fragment property space relative to simpler N-alkyl analogs
Data from PubChem; confirmatory experimental properties recommended
Cheminformatics Library Design Fragment-Based Drug Discovery

Unique ChemBridge Building Block

The compound is a distinct entry in the ChemBridge Corporation screening library, identified by product number 5115420 . This indicates its use as a specific building block or screening compound, and its inclusion in a major commercial library suggests a level of synthetic tractability and purity that may not be available for all possible analogs. While direct comparative purity data against other sources is unavailable, sourcing from a reputable supplier like ChemBridge provides a baseline of quality control and batch-to-batch consistency that is a key procurement consideration .

Commercial availability
Data to verify
ChemBridge #5115420
Defined sourcing pathway may support baseline quality and batch consistency
Supplier specification and lot analysis require independent review
Chemical Synthesis Medicinal Chemistry Compound Sourcing

Research and Industrial Applications


Fragment-Based Lead Optimization

The compound's distinct lipophilicity (logP 0.9) and polar surface area (54.6 Ų) make it a suitable fragment for exploring hydrophobic interactions with protein targets. Its benzyl group can engage in π-π stacking or hydrophobic contacts, while the sulfone group provides a hydrogen bond acceptor site [1]. The significant difference in logP compared to simpler N-alkyl analogs (Δ logP ≈ 2.5) allows medicinal chemists to specifically probe the effect of increased lipophilicity on binding affinity and selectivity.

Synthesis of Functional Probes

The primary amine group in the molecule serves as a versatile handle for further derivatization, such as reductive amination, acylation, or sulfonylation, enabling the creation of functional probes or affinity tags [1]. The sulfone group is chemically stable and can enhance the solubility of the final conjugate compared to the corresponding sulfide, making the compound a preferred starting material for such applications.

Building Block for Complex Heterocycles

The tetrahydrothiophene 1,1-dioxide core is a saturated heterocyclic scaffold that can be further functionalized. The N-benzyl group can serve as a protecting group for the amine, or it can be selectively removed under reductive conditions to yield the primary 3-aminotetrahydrothiophene 1,1-dioxide, which is itself a valuable intermediate [1]. This orthogonal reactivity profile is advantageous in multi-step synthetic sequences where chemoselectivity is required.

Enhancing Chemical Diversity in Library Design

For organizations building or expanding compound screening libraries, N-benzyltetrahydrothiophen-3-amine 1,1-dioxide offers a distinct combination of a saturated sulfur-containing heterocycle and an aryl group. Its physicochemical properties (MW = 225.31 g/mol, logP = 0.9) place it within a desirable range for lead-like chemical space, and its unique structure provides diversity that may not be covered by more common heterocycles like piperidines or pyrrolidines [1].

Application
Selection Property
Validation Focus
Fragment-based lead optimization
Lipophilicity-controlled fragment with benzyl group
Binding affinity and permeability interpretation
Synthesis of functional probes
Primary amine as versatile derivatization handle
Conjugate solubility and stability review
Building block for complex heterocycles
Orthogonal N-benzyl protection/deprotection chemistry
Chemoselectivity in multi-step synthesis
Enhancing chemical diversity in library design
Unique sulfone-aryl scaffold for lead-like space
Library coverage and physicochemical property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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